Aldehyde dehydrogenase 3A1-Inhibitor 2 (Aldh3A1-IN-2) is a compound specifically designed to inhibit the enzyme Aldehyde Dehydrogenase 3A1. This enzyme plays a significant role in the detoxification of aldehydes and is implicated in various physiological processes, including cell proliferation and response to oxidative stress. Aldh3A1-IN-2 has garnered interest due to its potential applications in cancer therapy, particularly concerning its effects on tumor growth and metabolism.
Aldh3A1-IN-2 is derived from a series of benzimidazole analogues that have been identified through high-throughput screening methods aimed at finding selective inhibitors of Aldehyde Dehydrogenase 3A1. The development of these compounds is part of ongoing research into targeting metabolic pathways in cancer cells to improve therapeutic outcomes.
Aldh3A1-IN-2 belongs to the class of small molecule inhibitors targeting aldehyde dehydrogenases, specifically focusing on the inhibition of Aldehyde Dehydrogenase 3A1. This classification highlights its role as a pharmacological agent aimed at modulating enzyme activity for therapeutic purposes.
The synthesis of Aldh3A1-IN-2 typically involves several key steps:
The synthetic pathway often employs standard organic chemistry techniques, including:
The molecular structure of Aldh3A1-IN-2 features a central benzimidazole core, which is critical for its interaction with the target enzyme. The specific arrangement of functional groups on this core influences its binding affinity and selectivity.
Key molecular data include:
Aldh3A1-IN-2 primarily acts through competitive inhibition against Aldehyde Dehydrogenase 3A1, affecting the enzyme's ability to convert aldehyde substrates into carboxylic acids. This inhibition can lead to increased levels of toxic aldehydes within cells, thereby exerting cytotoxic effects on rapidly proliferating cancer cells.
The kinetic parameters associated with Aldh3A1-IN-2 include:
The mechanism by which Aldh3A1-IN-2 exerts its effects involves:
Studies have shown that the inhibition leads to altered metabolic pathways in cancer cells, enhancing glycolysis while suppressing oxidative phosphorylation, ultimately promoting cell proliferation under hypoxic conditions.
Key physical properties of Aldh3A1-IN-2 include:
Chemical properties relevant to Aldh3A1-IN-2 include:
Aldh3A1-IN-2 has several potential applications in scientific research and medicine:
ALDH3A1 oxidizes toxic aldehydes generated from lipid peroxidation (LPO), such as 4-hydroxynonenal (4-HNE), into less reactive carboxylic acids. In corneal epithelium, ALDH3A1 constitutes 5–50% of soluble proteins, where it protects against UV-induced oxidative damage by reducing 4-HNE-protein adducts and inhibiting caspase-3 activation [9]. Under hypoxic conditions, ALDH3A1 expression is induced in non-small-cell lung cancer (NSCLC), reprogramming energy metabolism to promote proliferation [1]. The enzyme’s ability to maintain glutathione homeostasis and proteasome function further underscores its cytoprotective role [5] [9].
ALDH3A1 drives chemoresistance in multiple cancers:
ALDH3A1 contributes to neuroprotection in amyotrophic lateral sclerosis (ALS):
Selective ALDH3A1 inhibition offers a multipronged therapeutic strategy:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4